molecular formula C10H14ClN3S B12350227 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine CAS No. 1856024-95-7

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12350227
CAS No.: 1856024-95-7
M. Wt: 243.76 g/mol
InChI Key: ZOCZRKKZAQCFQS-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H14N3S. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-thienylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or sulfoxides.

    Reduction: Reduced derivatives with hydrogenated thienylmethyl groups.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine: Similar structure with a furan ring instead of a thiophene ring.

    1,5-dimethyl-N-(2-pyridylmethyl)-1H-pyrazol-4-amine: Similar structure with a pyridine ring instead of a thiophene ring.

    1,5-dimethyl-N-(2-phenylmethyl)-1H-pyrazol-4-amine: Similar structure with a phenyl ring instead of a thiophene ring.

Uniqueness

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is unique due to the presence of the thienylmethyl group, which imparts specific electronic and steric properties to the molecule

Properties

CAS No.

1856024-95-7

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13N3S.ClH/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H

InChI Key

ZOCZRKKZAQCFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CS2.Cl

Origin of Product

United States

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